molecular formula C12H12N2O2S B1265495 3-amino-N-phenylbenzenesulfonamide CAS No. 80-21-7

3-amino-N-phenylbenzenesulfonamide

Cat. No.: B1265495
CAS No.: 80-21-7
M. Wt: 248.3 g/mol
InChI Key: SOZFVONLAQIHRF-UHFFFAOYSA-N
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Description

3-Amino-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H12N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a phenyl group attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Amino-N-phenylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an antibacterial agent. It interacts with enzymes such as dihydropteroate synthase, which is involved in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, this compound can interact with proteins involved in cellular metabolism, leading to disruptions in bacterial cell function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits cell growth and replication by interfering with folic acid synthesis. This disruption leads to a cascade of effects, including altered cell signaling pathways, changes in gene expression, and impaired cellular metabolism. In mammalian cells, the compound’s impact is less pronounced, but it can still influence cell function by interacting with cellular enzymes and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of dihydropteroate synthase. This binding inhibits the enzyme’s activity, preventing the conversion of para-aminobenzoic acid to dihydropteroate, a precursor in the folic acid synthesis pathway. The inhibition of this pathway leads to a depletion of folic acid, which is crucial for DNA synthesis and cell division in bacteria. Additionally, this compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects are also noted, where a certain dosage level is required to achieve the desired antibacterial effect. Understanding the dosage effects is crucial for optimizing the therapeutic use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antibacterial agent. It interacts with enzymes such as dihydropteroate synthase, leading to the inhibition of folic acid synthesis. This interaction affects metabolic flux and metabolite levels, resulting in the disruption of bacterial cell function. Additionally, the compound may undergo metabolic transformations in the body, leading to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by bacterial cells through specific transport mechanisms, allowing it to reach its target enzyme. In mammalian cells, the distribution of this compound is influenced by factors such as tissue permeability and binding to plasma proteins. These factors affect the compound’s localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In bacterial cells, the compound primarily localizes to the cytoplasm, where it interacts with dihydropteroate synthase. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. In mammalian cells, the subcellular localization of this compound may vary, but it generally accumulates in areas where it can interact with its target enzymes and proteins .

Preparation Methods

The synthesis of 3-amino-N-phenylbenzenesulfonamide typically involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then aminated to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Amino-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Amino-N-phenylbenzenesulfonamide can be compared with other sulfonamide derivatives such as sulfadiazine and sulfamethoxazole. While all these compounds share a common sulfonamide group, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Similar compounds include:

  • Sulfadiazine
  • Sulfamethoxazole
  • Sulfanilamide

These compounds are widely used in medicinal chemistry for their antimicrobial properties, but each has unique characteristics that make them suitable for different applications.

Properties

IUPAC Name

3-amino-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFVONLAQIHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058830
Record name Benzenesulfonamide, 3-amino-N-phenyl-
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Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80-21-7
Record name 3-Amino-N-phenylbenzenesulfonamide
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Record name 3-Aminobenzenesulfonanilide
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Record name 3-Aminobenzenesulfonanilide
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Record name Benzenesulfonamide, 3-amino-N-phenyl-
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Record name Benzenesulfonamide, 3-amino-N-phenyl-
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Record name m-aminobenzenesulphonanilide
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Synthesis routes and methods

Procedure details

To 3-nitro-N-phenylbenzenesulfonamide (255.5 mg, 0.919 mmol) in 4 mL of THF is added SnCl2 dihydrate (1.015 g, 4.486 mmol). The resulting mixture is heated in a microwave reactor at a power of 75 Watts and 135° C. for 1 min then at 15 Watts and 135° C. for 14 min. The reaction is cooled to room temperature, diluted with EtOAc (20 mL), washed with saturated aqueous NaHCO3 (10 mL) and allowed to stir for about 12 hours. The reaction mixture is then extracted with EtOAc (75 mL). The organic layer is washed with H2O (75 mL), saturated aqueous NaCl (2×75 mL), dried (MgSO4) and concentrated in vacuo to yield a yellow residue. This residue is purified over silica (0-4% MeOH in CH2Cl2) to afford 178 mg (78% yield) of the desired compound. 1H NMR (DMSO-d6, 300 MHz): δ 5.57 (s, 2H), 6.69 (d, J=8.1 Hz, 1H), 6.84 (d, J=7.5 Hz, 1H), 6.95 (s, 1H), 6.99 (t, J=7.5 Hz, 1H), 7.07 (d, J=8.1 Hz, 2H), 7.12 (t, J=8.1 Hz, 1H), 7.21 (t, J=8.1 Hz, 2H), 10.12 (s, 1H). MS (ESI, pos. ion) m/z: 249 (M+1).
Quantity
255.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
1.015 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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